Cas no 865718-75-8 ((2-bromo-4-methylphenyl)methanamine)

(2-Bromo-4-methylphenyl)methanamine is a brominated aromatic amine derivative with a molecular formula of C₈H₁₀BrN. This compound features a reactive primary amine group attached to a benzene ring substituted with a bromine atom at the ortho position and a methyl group at the para position, making it a versatile intermediate in organic synthesis. Its structural properties enable applications in pharmaceutical and agrochemical research, particularly in the development of active ingredients or functionalized building blocks. The bromine substituent offers a handle for further cross-coupling reactions, while the amine group facilitates derivatization. High purity grades ensure consistent performance in synthetic workflows. Proper handling is advised due to potential reactivity.
(2-bromo-4-methylphenyl)methanamine structure
865718-75-8 structure
商品名:(2-bromo-4-methylphenyl)methanamine
CAS番号:865718-75-8
MF:C8H10BrN
メガワット:200.075701236725
MDL:MFCD07786681
CID:718805
PubChem ID:53349529

(2-bromo-4-methylphenyl)methanamine 化学的及び物理的性質

名前と識別子

    • Benzenemethanamine,2-bromo-4-methyl-
    • (2-bromo-4-methylphenyl)methanamine
    • 2-BROMO-4-METHYLBENZYLAMINE
    • 2-Bromo-4-methylbenzenemethaneamine
    • DTXSID10693583
    • AKOS017559352
    • 865718-75-8
    • SCHEMBL4930876
    • 1-(2-Bromo-4-methylphenyl)methanamine
    • A1-03351
    • FT-0727374
    • 2-Bromo-4-methylbenzylamine.hydrochloride
    • EN300-865069
    • MDL: MFCD07786681
    • インチ: 1S/C8H10BrN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3
    • InChIKey: CUAWKONXRGUEIR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C)C=CC=1CN

計算された属性

  • せいみつぶんしりょう: 199
  • どういたいしつりょう: 199
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.8

(2-bromo-4-methylphenyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-865069-0.05g
(2-bromo-4-methylphenyl)methanamine
865718-75-8 95%
0.05g
$624.0 2024-05-21
Enamine
EN300-865069-0.25g
(2-bromo-4-methylphenyl)methanamine
865718-75-8 95%
0.25g
$683.0 2024-05-21
Enamine
EN300-865069-0.5g
(2-bromo-4-methylphenyl)methanamine
865718-75-8 95%
0.5g
$713.0 2024-05-21
Alichem
A010012301-250mg
2-Bromo-4-methylbenzylamine
865718-75-8 97%
250mg
$470.40 2023-08-31
Enamine
EN300-865069-0.1g
(2-bromo-4-methylphenyl)methanamine
865718-75-8 95%
0.1g
$653.0 2024-05-21
Enamine
EN300-865069-1.0g
(2-bromo-4-methylphenyl)methanamine
865718-75-8 95%
1.0g
$743.0 2024-05-21
Enamine
EN300-865069-10g
(2-bromo-4-methylphenyl)methanamine
865718-75-8
10g
$3191.0 2023-09-02
Enamine
EN300-865069-5.0g
(2-bromo-4-methylphenyl)methanamine
865718-75-8 95%
5.0g
$2152.0 2024-05-21
Enamine
EN300-865069-10.0g
(2-bromo-4-methylphenyl)methanamine
865718-75-8 95%
10.0g
$3191.0 2024-05-21
Enamine
EN300-865069-5g
(2-bromo-4-methylphenyl)methanamine
865718-75-8
5g
$2152.0 2023-09-02

(2-bromo-4-methylphenyl)methanamine 関連文献

(2-bromo-4-methylphenyl)methanamineに関する追加情報

The Comprehensive Overview of (2-Bromo-4-Methylphenyl)Methanamine (CAS No. 865718-75-8)

(2-Bromo-4-Methylphenyl)Methanamine, identified by the CAS registry number 865718-75-8, is a chemical compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is a derivative of aniline, featuring a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, with an amine group attached to the methyl carbon. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules, including potential drug candidates.

The synthesis of (2-Bromo-4-Methylphenyl)Methanamine typically involves multi-step reactions, often starting from aniline derivatives. The introduction of bromine and methyl groups at specific positions on the phenyl ring requires precise control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods and transition metal-mediated reactions have significantly improved the efficiency and scalability of these syntheses, making this compound more accessible for large-scale applications.

One of the most promising applications of (2-Bromo-4-Methylphenyl)Methanamine lies in its use as an intermediate in drug discovery. Researchers have explored its potential in developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. For instance, studies have shown that derivatives of this compound can modulate key enzymes involved in cellular signaling pathways, offering new avenues for disease intervention.

In addition to its role in drug development, (2-Bromo-4-Methylphenyl)Methanamine has also found applications in materials science. Its ability to form stable covalent bonds with other functional groups makes it a versatile building block for constructing advanced materials, such as polymers and nanoparticles. Recent research has highlighted its potential in creating stimuli-responsive materials that can adapt to environmental changes, opening up possibilities for use in sensors and drug delivery systems.

The chemical stability and reactivity of (2-Bromo-4-Methylphenyl)Methanamine are critical factors influencing its utility. Studies have demonstrated that the bromine atom at the 2-position enhances the compound's reactivity towards nucleophilic substitutions, while the methyl group at the 4-position provides steric hindrance, which can be exploited to control reaction pathways. These properties make it an ideal substrate for exploring novel synthetic methodologies.

From an environmental perspective, understanding the fate and toxicity of (2-Bromo-4-Methylphenyl)Methanamine is essential for ensuring sustainable chemical practices. Recent eco-toxicological studies have focused on assessing its biodegradability and potential impact on aquatic ecosystems. These studies aim to provide guidelines for safe handling and disposal, aligning with global efforts to promote green chemistry principles.

In conclusion, (2-Bromo-4-Methylphenyl)Methanamine (CAS No. 865718-75-8) stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across multiple disciplines. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing both scientific knowledge and practical innovations.

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